N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide
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Description
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H16F3N3O2S and its molecular weight is 419.42. The purity is usually 95%.
BenchChem offers high-quality N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds with structures analogous to N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide have shown promising antibacterial and antifungal activities. For instance, a study by Palkar et al. (2017) on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed notable antibacterial efficacy against Staphylococcus aureus and Bacillus subtilis, suggesting potential for developing new antimicrobial agents (Palkar et al., 2017). Similarly, Vicentini et al. (2007) explored the antifungal activity of pyrazole derivatives, highlighting the varying sensitivity of different fungi to these compounds and suggesting their use as phytopathogenic growth inhibitors (Vicentini et al., 2007).
Anticancer Activity
Research on thieno[3,4-b]pyrazine-based compounds, similar in structure to the compound of interest, has also shown potential in anticancer applications. A study by Abdelhamid et al. (2016) synthesized derivatives displaying moderate to high anticancer activity, particularly against the MCF-7 human breast carcinoma cell line, indicating their promise as therapeutic agents in cancer treatment (Abdelhamid et al., 2016).
Antimicrobial and Antitubercular Activities
Novel N-Pyrazolyl Benzamide derivatives, related to the compound in focus, have been investigated for their antimicrobial and antitubercular activities. A study by Prathyusha and Deepti (2022) demonstrated that these derivatives exhibit moderate to good efficacy against various bacterial strains, including Mycobacterium tuberculosis, offering insights into their potential for treating infectious diseases (Prathyusha & Deepti, 2022).
Photovoltaic Device Application
Thieno[3,4-b]pyrazine-based copolymers, related in structural motif to the target compound, have been evaluated for their use in photovoltaic devices. Research by Zhou et al. (2010) on donor−acceptor copolymers incorporating thieno[3,4-b]pyrazine and benzothiadiazole units showed that these materials possess suitable optical and electrochemical properties for application in solar cells, demonstrating the compound's relevance in energy-related materials science (Zhou et al., 2010).
properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2S/c1-12-6-8-13(9-7-12)26-18(15-10-29(28)11-17(15)25-26)24-19(27)14-4-2-3-5-16(14)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNOOXJPEBOCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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